Cas no 142279-42-3 (Shizukaol D)

Shizukaol D structure
Shizukaol D structure
Product Name:Shizukaol D
N.o CAS:142279-42-3
MF:C33H38O9
MW:578.65
CID:180679
PubChem ID:70698151
Update Time:2025-04-24

Shizukaol D Propriedades químicas e físicas

Nomes e Identificadores

    • Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-,methyl ester, (2Z)-
    • Shizukaol D
    • Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,1
    • Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6
    • Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a...
    • Cyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan,propanoic acid deriv.
    • Propanoicacid, 2-[9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-,methyl ester, [1aR-(1aa,1bb,2b,4ab,4bS*,8aa,9a,9aa,10aa,10bb,10cb,11ba)]-
    • methyl 2-[(2S,13S,20S)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-
    • Q27138127
    • HY-N1302
    • CHEBI:69785
    • FS-10343
    • CS-0016706
    • methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
    • 142279-42-3
    • CHEMBL3810102
    • AKOS040762343
    • methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.0^{2,6.0^{2,14.0^{8,13.0^{10,12.0^{17,19.0^{20,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
    • DA-57841
    • methyl (2Z)-2-((1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo(14.7.1.02,6.02,14.08,13.010,12.017,19.020,24)tetracosa-5,16(24)-dien-23-ylidene)propanoate
    • Propanoic acid, 2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-, methyl ester, (2Z)-
    • Inchi: 1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/b24-12-/t14-,15-,18-,19-,20-,21+,23+,26+,28+,31+,32+,33+/m1/s1
    • Chave InChI: UEHIWILSQZCXQY-LWKKLXHHSA-N
    • SMILES: O1C(C(CO)=C2C[C@H]3[C@H](COC(C)=O)[C@H]4C[C@H]4[C@]3(C)[C@@H]3CC4=C5[C@H](/C(=C(/C(=O)OC)\C)/C([C@@H]([C@@]5(C)[C@@H]5C[C@@H]54)O)=O)[C@@]132)=O

Propriedades Computadas

  • Massa Exacta: 578.25200
  • Massa monoisotópica: 578.252
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 42
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 1500
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 12
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.7
  • Superfície polar topológica: 136

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.4±0.1 g/cm3
  • Ponto de ebulição: 780.8±60.0 °C at 760 mmHg
  • Ponto de Flash: 253.4±26.4 °C
  • PSA: 136.43000
  • LogP: 2.44790
  • Pressão de vapor: 0.0±6.1 mmHg at 25°C

Shizukaol D Informações de segurança

Shizukaol D Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5013-1 mg
Shizukaol D
142279-42-3
1mg
¥2835.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S33600-5mg
Shizukaol D
142279-42-3
5mg
¥5600.0 2021-09-07
TargetMol Chemicals
TN5013-5 mg
Shizukaol D
142279-42-3 98%
5mg
¥ 4,890 2023-07-10
TargetMol Chemicals
TN5013-1 mL * 10 mM (in DMSO)
Shizukaol D
142279-42-3 98%
1 mL * 10 mM (in DMSO)
¥ 7430 2023-09-15
TargetMol Chemicals
TN5013-5mg
Shizukaol D
142279-42-3
5mg
¥ 4890 2024-07-19
A2B Chem LLC
AA69949-5mg
Shizukaol D
142279-42-3 98% by HPLC
5mg
$830.00 2024-04-20
A2B Chem LLC
AA69949-10mg
Shizukaol D
142279-42-3 98% by HPLC
10mg
$1379.00 2024-04-20
A2B Chem LLC
AA69949-25mg
Shizukaol D
142279-42-3 98% by HPLC
25mg
$2875.00 2024-04-20
A2B Chem LLC
AA69949-50mg
Shizukaol D
142279-42-3 98% by HPLC
50mg
$4873.00 2024-04-20
A2B Chem LLC
AA69949-100mg
Shizukaol D
142279-42-3 98% by HPLC
100mg
$8405.00 2024-04-20
Fornecedores recomendados
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd